2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile
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Overview
Description
. It is known for its unique structure, which includes a pyrrole ring substituted with a chloroacetyl group and a methylene malononitrile moiety.
Preparation Methods
The synthesis of 2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile typically involves the reaction of 2-chloroacetyl chloride with 2-pyrrolecarboxaldehyde, followed by the addition of malononitrile. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyrrole derivatives and heterocyclic compounds .
Scientific Research Applications
2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile involves its interaction with molecular targets and pathways within cells. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile can be compared with other similar compounds, such as:
2-{[4-(2-bromoacetyl)-1H-pyrrol-2-yl]methylene}malononitrile: This compound has a bromoacetyl group instead of a chloroacetyl group, which may affect its reactivity and biological activity.
2-{[4-(2-fluoroacetyl)-1H-pyrrol-2-yl]methylene}malononitrile:
2-{[4-(2-iodoacetyl)-1H-pyrrol-2-yl]methylene}malononitrile: The iodoacetyl group can lead to different reactivity patterns and biological effects compared to the chloroacetyl group.
Properties
IUPAC Name |
2-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-3-10(15)8-2-9(14-6-8)1-7(4-12)5-13/h1-2,6,14H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCWZGMDKOAGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)CCl)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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